1-(3-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c1-11-15(16(23)19-10-12-4-3-7-18-9-12)20-21-22(11)14-6-2-5-13(17)8-14/h2-9H,10H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSDKCHXOJWJHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
-
Formation of the Triazole Ring:
- The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often derived from 3-chlorophenyl azide, and the alkyne component is a methyl-substituted alkyne.
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Attachment of the Pyridinylmethyl Group:
- The pyridinylmethyl group is introduced through a nucleophilic substitution reaction. This involves reacting the triazole intermediate with a pyridinylmethyl halide under basic conditions.
-
Formation of the Carboxamide Group:
- The final step involves the formation of the carboxamide group by reacting the triazole intermediate with a suitable carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Synthetic Pathways and Key Functional Group Reactivity
The compound’s synthesis typically involves multi-step protocols, including cycloaddition, coupling, and carboxamide formation (Fig. 1).
1.1 Click Chemistry (Azide-Alkyne Cycloaddition)
The 1,2,3-triazole core is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction for triazole derivatives . For example:
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Precursor : 3-Chlorophenyl azide reacts with a propargyl carboxamide intermediate.
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Conditions : CuSO₄·5H₂O/sodium ascorbate in DMSO/H₂O at 50°C .
1.2 Carboxamide Formation
The carboxamide group is introduced via coupling reactions:
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Reagents : 1,1′-Carbonyldiimidazole (CDI) activates the carboxylic acid intermediate, followed by reaction with 3-(aminomethyl)pyridine .
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Key Step : CDI-mediated activation of the triazole-4-carboxylic acid derivative ensures regioselective amide bond formation .
Reactivity of Substituents
The compound’s reactivity is governed by its:
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3-Chlorophenyl group : Electrophilic aromatic substitution (EAS) and cross-coupling potential.
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Pyridinylmethyl group : Ligand behavior in coordination complexes.
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Triazole ring : Participation in hydrogen bonding and π-π stacking.
2.1 Electrophilic Aromatic Substitution (EAS)
The 3-chlorophenyl group undergoes EAS under controlled conditions:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Chloro-4-nitrophenyl derivative | |
| Sulfonation | H₂SO₄/SO₃, 100°C | Sulfonated aryl intermediate |
2.2 Cross-Coupling Reactions
The chlorine atom participates in Suzuki–Miyaura coupling:
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Reagents : Pd(PPh₃)₄, aryl boronic acid, K₂CO₃ in DMF/H₂O.
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Yield : ~75–85% (based on analogous triazole derivatives).
Coordination Chemistry
The triazole and pyridine moieties act as ligands for transition metals (Fig. 2):
3.1 Copper(I) Complexation
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Conditions : Electrochemical synthesis in acetonitrile with Cu(NO₃)₂ .
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Product : [Cu(C₁₅H₁₂ClN₅O)(NO₃)]·0.5H₂O (distorted tetrahedral geometry) .
3.2 Hydrogen Bonding Networks
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Interactions : N–H⋯O and O–H⋯O bonds stabilize crystal structures .
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Impact : Enhances solubility and influences reactivity in polar solvents .
Hydrolysis and Stability
4.1 Acid/Base Hydrolysis
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Carboxamide Hydrolysis : Under strongly acidic (HCl, reflux) or basic (NaOH, 80°C) conditions, the amide bond cleaves to form triazole-4-carboxylic acid .
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Kinetics : Hydrolysis rates depend on steric hindrance from the 5-methyl group .
Comparative Reactivity Table
Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Triazole derivatives, including the compound , have been extensively studied for their potential as anticancer agents. The compound has shown promising results in inhibiting various cancer cell lines due to its ability to interfere with specific molecular pathways involved in tumor growth and metastasis.
Case Study : Research has indicated that triazole derivatives can act as inhibitors of c-Met kinases, which are implicated in several types of cancers, including non-small cell lung cancer and renal cell carcinoma. For instance, compounds similar to 1-(3-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide have demonstrated selective inhibition with IC50 values in the nanomolar range .
Antimicrobial Properties
The triazole scaffold has been recognized for its broad-spectrum antimicrobial activity. Compounds derived from this scaffold have been tested against various bacterial and fungal strains.
Research Findings : Studies indicate that triazoles exhibit significant antibacterial and antifungal activities, making them suitable candidates for the development of new antimicrobial agents. The presence of the triazole ring enhances the pharmacological profile by improving solubility and bioavailability .
Anti-inflammatory Effects
Triazoles have also been explored for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.
Evidence : In vitro studies have shown that certain triazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways, such as kinases or G-protein coupled receptors (GPCRs).
Pathways Involved: By binding to these targets, the compound can modulate signaling pathways, leading to altered cellular responses. For example, it may inhibit the activity of a kinase, thereby blocking a signaling cascade that promotes cell proliferation.
Comparison with Similar Compounds
Key Observations :
- Chlorophenyl Position : The 3-chlorophenyl group in the target compound may favor hydrophobic interactions in binding pockets compared to 2,4-dichlorophenyl (enhanced steric bulk) or 4-chlorophenyl (altered electronic effects) .
- Carboxamide Substituent: The pyridin-3-ylmethyl group is recurrent in bioactive compounds (e.g., CB1 antagonists and P2X7 antagonists ), suggesting its role in π-π stacking or hydrogen bonding.
Physicochemical and Pharmacokinetic Profiles
Table 2: Comparative Physicochemical Properties
| Compound Name | LogP (Predicted) | Molecular Weight (g/mol) | Hydrogen Bond Acceptors | Hydrogen Bond Donors |
|---|---|---|---|---|
| Target Compound | ~3.2 | 357.8 | 5 | 2 |
| 1-(4-Chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide | ~3.8 | 422.9 | 6 | 2 |
| 1-(2,3-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine | ~2.9 | 323.2 | 4 | 2 |
Key Observations :
- The target compound’s moderate LogP (~3.2) suggests balanced lipophilicity for membrane permeability and aqueous solubility, unlike the more polar oxazole derivative (LogP ~3.8) .
- The absence of additional chlorine atoms (cf. 2,4-dichlorophenyl in ) may reduce metabolic dehalogenation risks, improving metabolic stability.
Biological Activity
1-(3-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. These compounds are recognized for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this specific triazole derivative, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Triazole Ring : A five-membered ring containing three nitrogen atoms.
- Chlorophenyl Group : A phenyl ring substituted with a chlorine atom at the meta position.
- Pyridinylmethyl Group : A pyridine ring attached via a methyl group.
Molecular Formula : CHClNO
Molecular Weight : 316.77 g/mol
The biological activity of this compound primarily involves its interaction with specific biochemical pathways in target organisms.
Target Organisms
Research indicates that this compound exhibits potent activity against:
- Leishmania aethiopica (causative agent of leishmaniasis)
- Plasmodium berghei (causative agent of malaria)
Mode of Action
The compound’s mechanism involves:
- Molecular Docking : The compound binds to specific targets within the parasites, disrupting their metabolic functions.
- Biochemical Pathways : It interferes with critical pathways leading to cell death in these organisms.
Antileishmanial and Antimalarial Effects
Studies have demonstrated that this compound shows significant antipromastigote activity against Leishmania and is more effective than standard treatments like miltefosine and amphotericin B deoxycholate. Specifically, it has been reported to be:
- 174-fold more active against Leishmania
- 2.6-fold more active against Plasmodium
Anticancer Properties
Research has also explored the anticancer potential of triazole derivatives. For instance:
- In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines (e.g., HCT116, MCF-7).
- The mechanism involves increasing reactive oxygen species (ROS) levels and activating caspase pathways leading to apoptosis.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of triazole derivatives in various biological contexts:
| Study | Compound | Activity | IC (µM) | Remarks |
|---|---|---|---|---|
| Wei et al. (2019) | Triazole derivative | Anticancer | 0.43 (HCT116) | Induces apoptosis without affecting normal cells |
| BenchChem Study | 1-(3-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-triazole | Antileishmanial | N/A | Superior activity compared to standard drugs |
| MDPI Review (2023) | Various triazole hybrids | Antimicrobial | Varies | Demonstrated broad-spectrum antimicrobial properties |
Pharmacokinetics
The pharmacokinetic profile of 1-(3-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-triazole-4-carboxamide suggests favorable absorption and distribution characteristics that enhance its efficacy against target pathogens.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide?
- Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. Key steps include:
- Azide precursor preparation : Reacting 3-chlorophenylazide with propargyl derivatives under basic conditions (e.g., K₂CO₃ in DMF).
- Triazole formation : Using CuI (1–5 mol%) in DMSO at 60–80°C for 6–12 hours to form the triazole core .
- Carboxamide coupling : Activating the carboxylic acid with EDC/HOBt and reacting with pyridin-3-ylmethylamine in dichloromethane .
- Yield optimization : Monitoring via TLC and HPLC purification (C18 column, acetonitrile/water gradient) improves purity (>95%) .
Q. Which characterization techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies key protons (e.g., triazole CH at δ 8.2–8.5 ppm, pyridine aromatic protons at δ 7.1–8.3 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 328.76 (C₁₅H₁₃ClN₆O) .
- X-ray crystallography : Resolves bond angles and torsional strain in the triazole-pyridine system (e.g., C–N–N angles ≈ 120°) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Soluble in DMSO (>50 mg/mL), moderately soluble in acetonitrile (5–10 mg/mL). Insoluble in aqueous buffers (pH 7.4) without 0.1% Tween-80 .
- Stability : Stable at –20°C for >6 months. Degrades by ~15% after 24 hours at 37°C in PBS; recommend fresh preparation for bioassays .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during triazole formation?
- Methodological Answer :
- Side reactions : Competing Glaser coupling (alkyne dimerization) occurs at >80°C. Mitigation strategies:
- Use CuI (vs. CuSO₄) to reduce oxidative byproducts .
- Add TBTA (tris(benzyltriazolylmethyl)amine) as a stabilizing ligand to enhance regioselectivity .
- Yield vs. Purity : Lower temperatures (50°C) favor purity (>90%) but reduce yield (60–70%); higher temperatures (80°C) increase yield (85%) but require rigorous HPLC purification .
Q. What structural features drive its biological activity, and how can QSAR models guide derivatization?
- Methodological Answer :
- Key pharmacophores :
- 3-Chlorophenyl group : Enhances lipophilicity (clogP ≈ 3.2) and membrane permeability .
- Pyridinylmethyl carboxamide : Facilitates hydrogen bonding with kinase active sites (e.g., EGFR inhibition) .
- QSAR insights :
- Hammett σ values for substituents on the phenyl ring correlate with IC₅₀ in cancer cell lines (R² = 0.82) .
- Molecular docking (AutoDock Vina) predicts binding affinity (ΔG ≈ –9.2 kcal/mol) to ATP-binding pockets .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer :
- Case example : Discrepancies in IC₅₀ values (e.g., 2.1 μM vs. 8.7 μM in MCF-7 cells) may arise from:
- Assay variability : Use standardized MTT protocols with 48-hour incubation .
- Batch purity : Validate compound purity via HPLC before testing (≥95%) .
- Statistical reconciliation : Apply ANOVA with post-hoc Tukey tests to compare datasets (p < 0.05 threshold) .
Q. What role do substituents play in modulating its pharmacokinetic properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
